N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of indole and phenyl groups, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-indole derivative with an acylating agent, such as acetic anhydride, to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and phenyl groups are known to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)acetamide: Lacks the sulfanyl group.
N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)acetamide: Different substitution pattern on the phenyl ring.
N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)thioacetamide: Contains a thioacetamide group instead of an acetamide.
Uniqueness
The presence of both the sulfanyl group and the specific substitution pattern on the phenyl rings makes N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-18-9-10-21(4)22(12-18)15-29-16-26(24-7-5-6-8-25(24)29)31-17-27(30)28-23-13-19(2)11-20(3)14-23/h5-14,16H,15,17H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAQKVULXYBNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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